molecular formula C10H7FN2 B11914441 7-fluoro-2-methyl-1H-indole-5-carbonitrile

7-fluoro-2-methyl-1H-indole-5-carbonitrile

Cat. No.: B11914441
M. Wt: 174.17 g/mol
InChI Key: RZPHZAZFOYQCQX-UHFFFAOYSA-N
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Description

7-fluoro-2-methyl-1H-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis processes, including halogenation, alkylation, and nitrile formation. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficiency .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-methyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-fluoro-2-methyl-1H-indole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7-fluoro-2-methyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-methyl-1H-indole-3-carbonitrile
  • 7-chloro-2-methyl-1H-indole-5-carbonitrile
  • 7-fluoro-1H-indole-5-carbonitrile

Uniqueness

7-fluoro-2-methyl-1H-indole-5-carbonitrile is unique due to the specific positioning of the fluorine, methyl, and cyano groups on the indole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

7-fluoro-2-methyl-1H-indole-5-carbonitrile

InChI

InChI=1S/C10H7FN2/c1-6-2-8-3-7(5-12)4-9(11)10(8)13-6/h2-4,13H,1H3

InChI Key

RZPHZAZFOYQCQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=CC(=C2)C#N)F

Origin of Product

United States

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